4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride
Overview
Description
Synthesis Analysis
The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination and serves as a basic building block for making protein degrader libraries .Molecular Structure Analysis
The empirical formula of “4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride” is C9H18N2O . The molecular weight is 170.25 . The SMILES string representation is C1CC(CC(N1)N2CCOCC2) .Chemical Reactions Analysis
“4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride” may be used to synthesize 2-(4-morpholinopiperidin-1-yl)-5-nitrobenzonitrile and 9-bromo-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile .Physical And Chemical Properties Analysis
The boiling point of “4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride” is 100-115 °C at 0.15-0.20 mmHg . The melting point is 40-43 °C .Scientific Research Applications
Synthesis of Selective Adenosine A2A Receptor Antagonists
4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride: is used as a reactant in the synthesis of selective adenosine A2A receptor antagonists . These antagonists have potential therapeutic applications in treating Parkinson’s disease, as they can modulate dopamine neurotransmission.
Development of Antidepressants
The compound serves as a precursor in the development of novel antidepressants . By influencing neurotransmitter systems, it can contribute to the creation of drugs that target specific pathways implicated in depression.
Cancer Research: E-cadherin Expression Restoration
In cancer research, particularly for colorectal carcinoma, this chemical is utilized to synthesize small molecules that restore E-cadherin expression . This restoration can reduce cell invasion and metastasis, offering a pathway to potential cancer therapies.
Platelet Aggregation Inhibition
It is also a key reactant in the creation of orally bioavailable P2Y12 antagonists . These antagonists are important for the inhibition of platelet aggregation, which is a crucial step in the prevention of thrombosis.
Chemical Synthesis: Chiral Building Blocks
The compound can act as a chiral building block in chemical synthesis . Its stereochemistry is valuable for constructing complex molecules with high enantiomeric purity, which is essential in pharmaceuticals.
Analytical Chemistry: Chromatography
In analytical chemistry, derivatives of this compound can be used as stationary phases in chromatography . This application is crucial for the separation of enantiomers and other isomers in complex mixtures.
Neuroscience: Neurotransmitter Modulation
Lastly, in neuroscience, the compound’s derivatives can be studied for their effects on neurotransmitter modulation . This research can lead to a better understanding of neurological disorders and the development of targeted treatments.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to diverse pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activity .
Pharmacokinetics
The compound is a solid at room temperature, which may influence its bioavailability .
Result of Action
Piperidine derivatives are known to have diverse pharmacological effects, suggesting that they can induce a wide range of molecular and cellular changes .
properties
IUPAC Name |
4-piperidin-4-ylmorpholine-3,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.ClH/c12-8-5-14-6-9(13)11(8)7-1-3-10-4-2-7;/h7,10H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOKHUDXAUVKQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)COCC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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